molecular formula C20H21F3N2O5S B12785390 5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide CAS No. 330861-62-6

5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

Cat. No.: B12785390
CAS No.: 330861-62-6
M. Wt: 458.5 g/mol
InChI Key: PVUQBJSESSTDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Starting Materials: The synthesis often starts with commercially available starting materials such as 2-methoxybenzoic acid and 4-(trifluoromethyl)benzylamine.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Chemical Reactions Analysis

5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide stands out due to its unique chemical structure and properties. Similar compounds include:

    2-methoxybenzoic acid derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.

    Trifluoromethylbenzylamine derivatives: These compounds have similar trifluoromethyl groups but vary in their other substituents and overall structure.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

330861-62-6

Molecular Formula

C20H21F3N2O5S

Molecular Weight

458.5 g/mol

IUPAC Name

5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H21F3N2O5S/c1-30-16-8-5-13(10-17(18(24)26)31(2,28)29)9-15(16)19(27)25-11-12-3-6-14(7-4-12)20(21,22)23/h3-9,17H,10-11H2,1-2H3,(H2,24,26)(H,25,27)

InChI Key

PVUQBJSESSTDLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)N)S(=O)(=O)C)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.